4-アミノフェニルホスホリルコリン

概要

説明

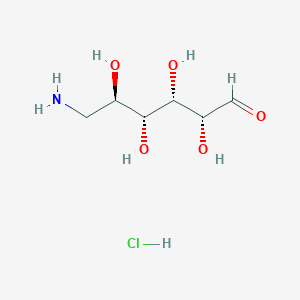

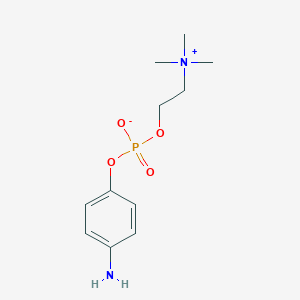

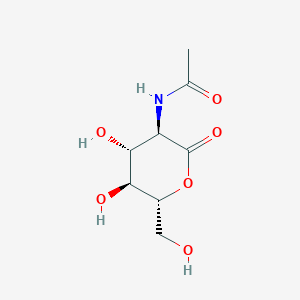

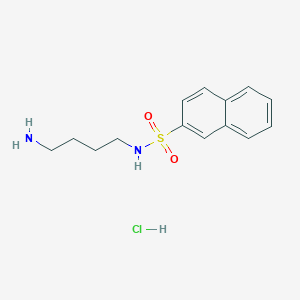

4-アミノフェニルホスホリルコリン: は、分子式C11H19N2O4P を持つ有機化合物です。アフィニティ沈殿実験など、生化学研究におけるプローブとしての役割で知られています。 この化合物はセファロースと結合する能力があり、さまざまな生化学的用途における選択的な結合と分離プロセスを促進します .

2. 製法

合成経路と反応条件: 反応条件は、多くの場合、制御された温度と、反応中に生成される塩酸を中和するための塩基の存在を必要とします .

工業的製造方法: 4-アミノフェニルホスホリルコリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、温度、pH、反応物濃度などの反応条件を精密に制御するために自動化された反応器が使用されます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、高い純度レベルが達成されます .

科学的研究の応用

4-Aminophenylphosphorylcholine has a wide range of applications in scientific research:

Chemistry: Used as a probe in affinity precipitation experiments to study binding interactions.

Biology: Investigated for its role in lipid-mediated signaling pathways and membrane trafficking.

Medicine: Explored for its potential in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the synthesis of phosphatidic acid analogs for biochemical studies

作用機序

4-アミノフェニルホスホリルコリンの主要な作用機序は、ホスホリパーゼD(PLD)活性に対する基質としての役割にあります。PLDは、ホスファチジルコリンをホスファチジン酸とコリンに分解する加水分解を触媒します。この反応は、膜トラフィックやシグナル伝達などのさまざまな細胞プロセスにおいて重要です。 この化合物はセファロースと結合する能力があり、アフィニティ沈殿実験におけるユーティリティを高め、標的分子を選択的に結合および分離することができます .

生化学分析

Biochemical Properties

4-Aminophenylphosphorylcholine interacts with various enzymes, proteins, and other biomolecules. It is primarily used as a substrate in the study of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .

Cellular Effects

The effects of 4-Aminophenylphosphorylcholine on various types of cells and cellular processes are primarily related to its role as a substrate in the study of PLD activity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4-Aminophenylphosphorylcholine exerts its effects at the molecular level through its interactions with PLD. It serves as a substrate for PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .

Metabolic Pathways

4-Aminophenylphosphorylcholine is involved in the metabolic pathway of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline .

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-Aminophenylphosphorylcholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve high purity levels .

化学反応の分析

反応の種類: 4-アミノフェニルホスホリルコリンは、以下を含むさまざまな化学反応を起こします。

酸化: アミノ基は酸化されてニトロ誘導体になります。

還元: この化合物は還元されて対応するアミンになります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: 4-アミノフェニルホスホリルコリンのニトロ誘導体。

還元: ホスホリル基の還元から得られるアミン。

4. 科学研究における用途

4-アミノフェニルホスホリルコリンは、科学研究において幅広い用途を持っています。

化学: 結合相互作用を研究するためのアフィニティ沈殿実験におけるプローブとして使用されています。

生物学: 脂質媒介シグナル伝達経路と膜トラフィックにおける役割が調査されています。

医学: 薬物送達システムにおける可能性と診断ツールとして調査されています。

類似化合物との比較

類似化合物:

ホスホコリン: ホスホリルコリン基を共有していますが、アミノ基がありません。

4-アミノフェノール: アミノ基を含みますが、ホスホリルコリン基がありません。

ホスファチジルコリン: 生体膜の主要成分であり、類似のホスホリルコリン基を含んでいます.

独自性: 4-アミノフェニルホスホリルコリンは、アミノ基とホスホリルコリン基の組み合わせにより、さまざまな化学反応と用途に関与することができるため、ユニークです。 セファロースと結合し、アフィニティ沈殿実験におけるプローブとして機能する能力は、他の類似化合物とは異なります .

特性

IUPAC Name |

(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYBNIDQXQZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907190 | |

| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-28-4 | |

| Record name | 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenylphosphorylcholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)